molecular formula C19H17N3O7 B2681518 (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 444173-35-7

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

货号: B2681518
CAS 编号: 444173-35-7
分子量: 399.359
InChI 键: RDRIOEUEHCUDGC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic chemical compound designed for advanced neuroscience and medicinal chemistry research. Its structure, which integrates a cyanoenamide core with phenolic and trimethoxyphenyl pharmacophores, is of significant interest for investigating novel therapeutic strategies, particularly in the context of neurodegenerative diseases. Compounds with analogous structures have been explored as potential inhibitors of catechol O-methyltransferase (COMT), a key enzyme responsible for the metabolism of catecholamine neurotransmitters and catechol drugs . The structural motif of a cyanoenamide derivative bearing a nitrophenol group is a recognized feature in established COMT inhibitors such as nitecapone and entacapone, which are used in research to extend the half-life of levodopa . Consequently, this compound may serve as a valuable research tool for probing dopaminergic pathways and modeling therapeutic interventions for Parkinson's disease. Furthermore, the 3,4,5-trimethoxyphenyl moiety is a privileged structure in medicinal chemistry, frequently associated with interaction with various biological targets. This suggests potential research applications beyond COMT inhibition. The compound's design aligns with the modern multitarget-directed ligand (MTDL) approach in drug discovery, where a single molecule is engineered to interact with multiple pathological pathways simultaneously . Researchers can utilize this compound to study its potential effects on oxidative stress and neuroinflammatory pathways, which are critical early events in neurodegenerative cascades . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use.

属性

IUPAC Name

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O7/c1-27-16-7-11(8-17(28-2)18(16)29-3)6-12(10-20)19(24)21-14-5-4-13(22(25)26)9-15(14)23/h4-9,23H,1-3H3,(H,21,24)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRIOEUEHCUDGC-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C19H17N3O7 and a molecular weight of 399.359 g/mol, this compound has been studied for its interactions with various biological pathways, particularly in relation to cancer and inflammatory diseases.

Chemical Structure

The compound's structure features a cyano group, hydroxyl and nitro substituents on the phenyl rings, and a prop-2-enamide backbone. This structural configuration contributes to its biological activity, particularly as an inhibitor in certain signaling pathways.

1. Inhibition of JAK/STAT Pathway

One of the notable biological activities of this compound is its potent inhibition of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This pathway is critical in mediating inflammatory responses and has been implicated in various cancers. The compound acts by blocking the phosphorylation of STAT proteins, thereby reducing their transcriptional activity and subsequent gene expression related to inflammation and tumor growth.

2. Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that it can effectively inhibit the proliferation of several cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve the modulation of apoptotic pathways through the activation of caspases and the downregulation of anti-apoptotic proteins .

3. Antioxidant Activity

The compound also demonstrates antioxidant properties, which can protect cells from oxidative stress—a contributing factor in cancer progression and other diseases. Studies have shown that it can scavenge free radicals and enhance cellular antioxidant defenses .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
JAK/STAT InhibitionBlocks phosphorylation of STAT proteins
Anticancer EffectsInduces apoptosis in cancer cells
Antioxidant PropertiesScavenges free radicals, enhances antioxidant defenses

Case Studies

  • Breast Cancer Cell Line Study : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). The study attributed this effect to the activation of intrinsic apoptotic pathways .
  • Leukemia Model : Another study focused on human leukemia cell lines demonstrated that the compound inhibited cell growth by inducing G1 phase arrest and promoting apoptosis through caspase activation. The results indicated potential therapeutic applications for hematological malignancies .

相似化合物的比较

Comparison with Similar Compounds

The compound is structurally analogous to several classes of α,β-unsaturated carbonyl derivatives. Below is a systematic comparison based on substituent effects, biological activity, and physicochemical properties.

Substituent Analysis and Structural Analogues

Compound Name Key Substituents Molecular Weight Biological Activity Reference
(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide 2-hydroxy-4-nitrophenyl, 3,4,5-trimethoxyphenyl ~439.4 g/mol Antiproliferative (hypothesized) Target Compound
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide 3-ethoxyphenyl, furan-linked nitroaryl 417.4 g/mol Not reported (structural analogue)
2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide Indazole core, hydroxy-isopropylamide 449.2 g/mol Kinase inhibition (IC₅₀ < 1 μM for select targets)
(E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Nitrophenyl, trimethoxyphenyl chalcone ~357.3 g/mol Anticancer activity (IC₅₀ = 8.2 μM in HepG2)
2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide (Z-isomer) Trimethoxyphenyl, cyano ~292.3 g/mol Moderate cytotoxicity (NSC-201580)

Key Differences and Implications

Nitro Group Positioning: The 2-hydroxy-4-nitrophenyl group in the target compound provides dual functionality: hydrogen bonding (via -OH) and electron withdrawal (via -NO₂), which may enhance binding to kinase ATP pockets compared to analogues with nitro groups in non-hydroxylated positions (e.g., ).

Aromatic Ring Modifications :

  • Replacement of the 3,4,5-trimethoxyphenyl group with furan or indazole moieties (as in ) alters hydrophobicity and π-stacking efficiency. For example, the indazole derivative in shows superior kinase inhibition due to additional hydrogen-bonding interactions.

Physicochemical Properties

Property Target Compound Chalcone Analogues Indazole Derivative
LogP ~3.1 (predicted) ~2.8 ~2.5
Solubility Low (hydrophobic substituents) Moderate (ketone backbone) Low (rigid indazole core)
Hydrogen Bond Acceptors 8 6 9

常见问题

Basic Research Questions

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to verify proton environments and carbon connectivity. For example, the cyano group (δ117.6ppm\delta \sim 117.6 \, \text{ppm}) and aromatic methoxy signals (δ3.73.9ppm\delta \sim 3.7–3.9 \, \text{ppm}) are diagnostic .
  • HRMS : Confirm the molecular ion peak (e.g., [M-H]^- at m/z 449.1841) to validate the molecular formula .
  • HPLC : Assess purity (>98%) using reverse-phase chromatography with UV detection .

Q. What synthetic routes are available for preparing this compound?

  • Methodology : A condensation reaction between a substituted aldehyde and cyanoacetamide derivative in THF, catalyzed by DBU (1,8-diazabicycloundec-7-ene). Key steps include:

  • Reaction Conditions : Stir equimolar amounts of aldehyde and cyanoacetamide in THF at room temperature for 1 hour.
  • Purification : Isolate the product via preparative TLC using ethyl acetate as the eluent .

Q. What are the solubility characteristics critical for experimental handling?

  • Methodology : Solubility can be inferred from structural analogs:

  • Organic Solvents : Likely soluble in DMSO, THF, or dichloromethane due to the hydrophobic trimethoxyphenyl and nitrophenyl groups.
  • Aqueous Media : Poor solubility in water due to low polarity; use DMSO for stock solutions in biological assays .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement?

  • Methodology :

  • Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling twinned or high-resolution data .
  • Validation : Cross-check hydrogen bonding networks and torsion angles with graph set analysis (e.g., Etter’s rules) to identify geometric anomalies .
  • Visualization : Employ ORTEP-3 to generate 3D models and assess thermal ellipsoid displacements for positional errors .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodology :

  • Core Modifications : Replace the nitro group with electron-withdrawing/donating substituents (e.g., Cl, OMe) to study electronic effects on bioactivity .
  • Side Chain Variations : Introduce alkyl or aryl groups on the hydroxy-nitrophenyl moiety to evaluate steric impacts.
  • Assays : Test in vitro antioxidant activity via DPPH radical scavenging and anti-inflammatory efficacy using carrageenan-induced paw edema models .

Q. What strategies optimize hydrogen bonding analysis in its crystal lattice?

  • Methodology :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D(2)\text{D}(2) or C22(8)\text{C}_2^2(8) motifs) to identify recurring patterns and assess lattice stability .
  • Temperature-Dependent Studies : Collect crystallographic data at multiple temperatures (e.g., 100 K vs. 298 K) to probe dynamic hydrogen bonding interactions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。